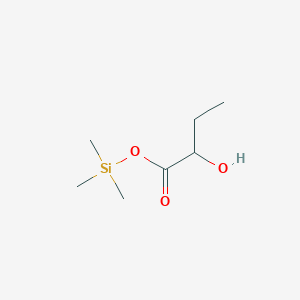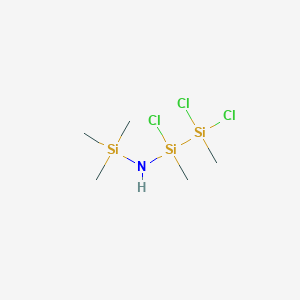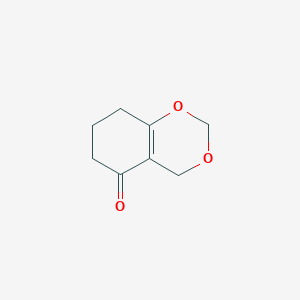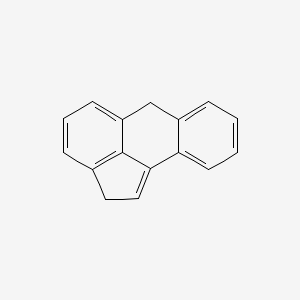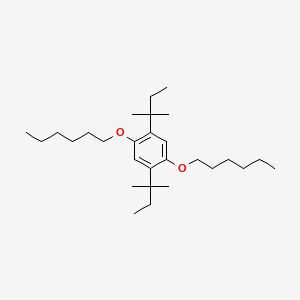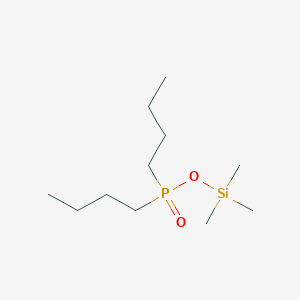
Trimethylsilyl dibutylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl dibutylphosphinate is an organophosphorus compound characterized by the presence of a trimethylsilyl group and two butyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl dibutylphosphinate can be synthesized through the reaction of dibutylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl dibutylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylsilyl dibutylphosphinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of trimethylsilyl dibutylphosphinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the phosphinate moiety. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Trimethylsilyl diphenylphosphinate
- Trimethylsilyl diethylphosphinate
- Trimethylsilyl dimethylphosphinate
Uniqueness
Trimethylsilyl dibutylphosphinate is unique due to its specific combination of the trimethylsilyl group and two butyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and as a reagent in specialized chemical syntheses .
Properties
CAS No. |
121934-93-8 |
|---|---|
Molecular Formula |
C11H27O2PSi |
Molecular Weight |
250.39 g/mol |
IUPAC Name |
dibutylphosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C11H27O2PSi/c1-6-8-10-14(12,11-9-7-2)13-15(3,4)5/h6-11H2,1-5H3 |
InChI Key |
FSMKGWYJKFGKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
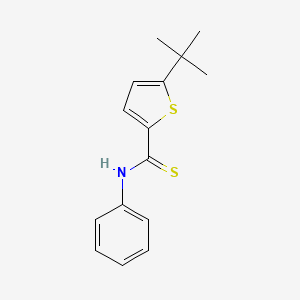
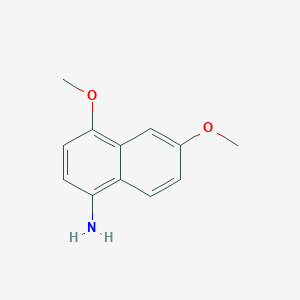
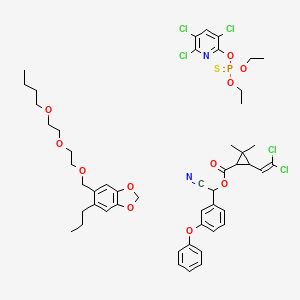
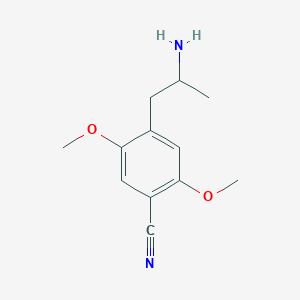
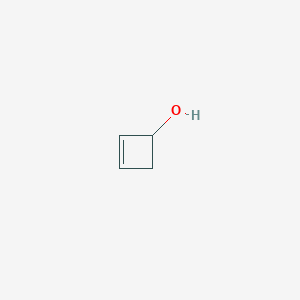
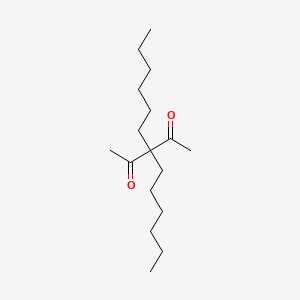
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
